molecular formula C12H13N3 B2369241 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1249241-34-6

3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2369241
CAS No.: 1249241-34-6
M. Wt: 199.257
InChI Key: VWTHZNXJNMCGAI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .


Molecular Structure Analysis

The molecular structure of imidazole compounds can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, UV–Vis 1H, and 13C NMR .


Chemical Reactions Analysis

Imidazole compounds show a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . For example, 3-(1H-imidazol-1-yl)propanenitrile has a molecular weight of 121.14 .

Scientific Research Applications

Circulatory Activities

N-[(Imidazolin-2-yl)amino]indolines and N-[(imidazolin-2-yl)amino]-1,2,3,4-tetrahydroquinolines, including compounds similar to 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline, have been studied for their effects on blood pressure and heart rate. Research showed that these compounds possess a circulatory profile characteristic of centrally acting clonidine-like hypotensive imidazolines (Sączewskf et al., 2015).

Antifungal Activity

Aryl-(1H-imidazol-1-yl)-(isoquinolin-1-yl)methane derivatives, closely related to this compound, have been synthesized and tested as antifungal agents. Some of these compounds showed moderate antifungal activity (Silvestri et al., 1995).

Thromboxane A2 Synthase and cAMP Phosphodiesterase Inhibition

1H-Imidazol-1-yl- and 3-pyridyl-substituted 3,4-dihydroquinolin-2(1H)-ones, similar to this compound, were synthesized as inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase in human blood platelets. These compounds showed potential for antiaggregatory and antithrombotic actions (Martinez et al., 1992).

Imidazoline1‐Receptor Ligand

BU98008, a compound closely related to this compound, was found to be a highly selective Imidazoline1‐receptor ligand, suggesting potential applications in the study of this receptor type (Robinson et al., 2003).

Anti-Fibrosis Drug Potential

Compounds structurally similar to this compound, such as IN-1130, have been investigated as potential anti-fibrotic drugs. These studies included examining their pharmacokinetics, tissue distribution, and metabolism, indicating their potential efficacy in treating fibrosis (Kim et al., 2008).

Safety and Hazards

Safety data sheets provide information on the potential hazards of imidazole compounds. They advise against eating, drinking, or smoking when using these chemicals and recommend wearing protective gloves and clothing .

Future Directions

Imidazole compounds have many applications in the fields of pharmacology and chemistry . They are being extensively studied for their potential in treating various diseases .

Properties

IUPAC Name

3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-6,9,11,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTHZNXJNMCGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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